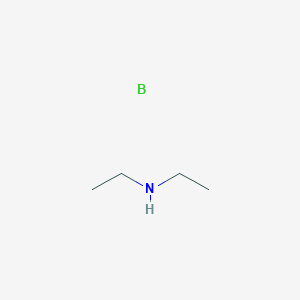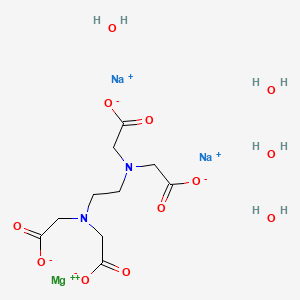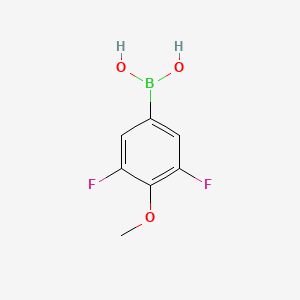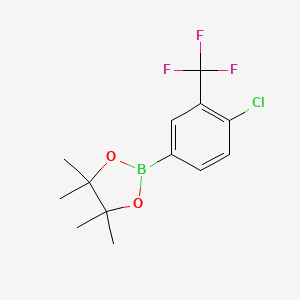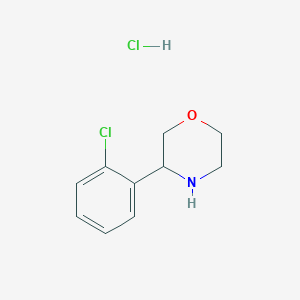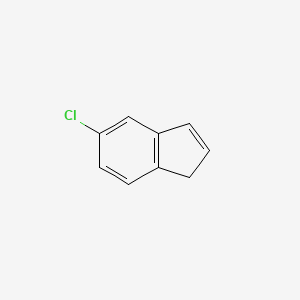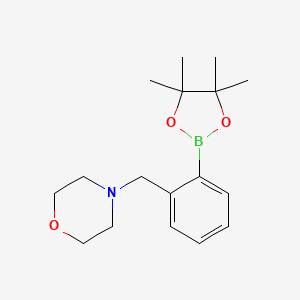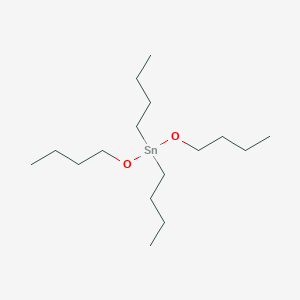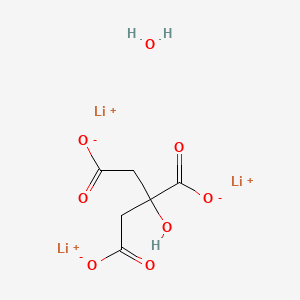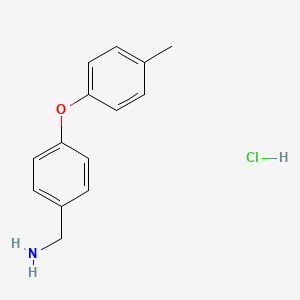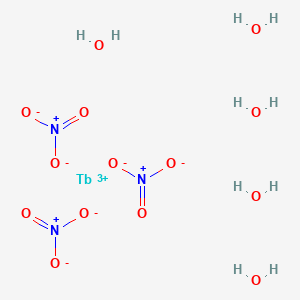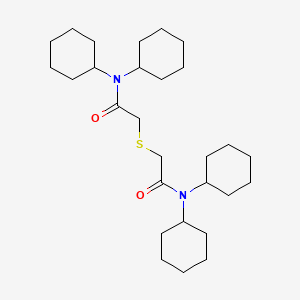
铜(II)离子载体IV
描述
Synthesis Analysis
The synthesis of Copper(II) Ionophore IV involves a two-part strategy for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .Molecular Structure Analysis
The molecular weight of Copper(II) Ionophore IV is 476.76, and its formula is C28H48N2O2S .Chemical Reactions Analysis
Copper(II) Ionophore IV reacts with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2. Some basic salts may also form. The precipitate dissolves in excess ammonia to form a dark blue complex ion .Physical And Chemical Properties Analysis
Copper(II) Ionophore IV is a solid substance . More detailed physical and chemical properties may be available in its Safety Data Sheet .科学研究应用
检测与传感
铜(II)离子载体,如铜(II)离子载体IV,主要用于检测和传感各种环境中的铜离子。例如,Khairul 等人 (2016) 的一项研究重点介绍了使用吡啶酰硫脲作为离子载体检测水相中的铜(II),显示了在环境监测和工业应用中的潜力 (Khairul et al., 2016).
生物医学应用
在生物医学领域,铜(II)离子载体因其治疗潜力而受到探索。Oliveri (2020) 讨论了铜离子载体在治疗与铜稳态失衡相关的疾病(如癌症和神经退行性疾病)中的作用 (Oliveri, 2020)。类似地,Dai 等人 (2017) 的一项研究探讨了黄酮作为铜(II)离子载体在癌症预防中的结构基础和生物学意义 (Dai et al., 2017).
环境监测
对于环境监测,铜(II)离子载体用于检测各种样品中铜离子的传感器。Kopylovich 等人 (2011) 开发了一种使用离子载体进行选择性铜检测的聚氯乙烯膜电极,这对于监测污染和确保环境安全至关重要 (Kopylovich et al., 2011).
分析化学
在分析化学中,铜(II)离子载体用于开发选择性传感器和电极。Cho 等人 (2010) 的工作对此进行了论证,其中合成了铜选择性离子载体用于聚氯乙烯膜,展示了它们在化学分析和检测中的效用 (Cho et al., 2010).
癌症研究
在癌症研究中,铜(II)离子载体因其选择性靶向和杀死癌细胞的潜力而受到研究。Oliveri (2022) 讨论了铜离子载体对癌细胞的选择性和这种选择性毒性的机制 (Oliveri, 2022).
安全和危害
未来方向
属性
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUESTOLSNRTEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584088 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) Ionophore IV | |
CAS RN |
849629-03-4 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



